7-Bromo-2-methoxy-4-methylquinoline

Nicotinamide N-Methyltransferase NNMT Inhibitor Epigenetic Probe

7-Bromo-2-methoxy-4-methylquinoline (CAS 89446-53-7) is a substituted quinoline derivative characterized by a bromine atom at the C7 position, a methoxy group at the C2 position, and a methyl group at the C4 position of the quinoline core. Quinoline derivatives are foundational scaffolds in medicinal chemistry, widely explored for their diverse biological activities, including roles as kinase inhibitors, epigenetic modulators, and antimicrobial agents.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
CAS No. 89446-53-7
Cat. No. B8653398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methoxy-4-methylquinoline
CAS89446-53-7
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2)Br)OC
InChIInChI=1S/C11H10BrNO/c1-7-5-11(14-2)13-10-6-8(12)3-4-9(7)10/h3-6H,1-2H3
InChIKeyCIGLFVWFRKNNSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methoxy-4-methylquinoline (CAS 89446-53-7) Procurement Guide for Chemical Biology and Medicinal Chemistry Research


7-Bromo-2-methoxy-4-methylquinoline (CAS 89446-53-7) is a substituted quinoline derivative characterized by a bromine atom at the C7 position, a methoxy group at the C2 position, and a methyl group at the C4 position of the quinoline core [1]. Quinoline derivatives are foundational scaffolds in medicinal chemistry, widely explored for their diverse biological activities, including roles as kinase inhibitors, epigenetic modulators, and antimicrobial agents [2]. The specific substitution pattern of this compound imparts unique physicochemical properties and distinct biological target engagement profiles that differentiate it from non-brominated or differently substituted quinoline analogs.

Why 7-Bromo-2-methoxy-4-methylquinoline (CAS 89446-53-7) Is Not Interchangeable with Non-Brominated or Differently Substituted Quinoline Analogs


In quinoline-based chemical biology and medicinal chemistry, the precise position and nature of substituents on the heterocyclic core are critical determinants of both physicochemical behavior and biological target engagement [1]. Generic substitution of 7-Bromo-2-methoxy-4-methylquinoline with a non-brominated analog (e.g., 2-methoxy-4-methylquinoline, CAS 15113-00-5) or a 6-bromo isomer would result in a compound with markedly different lipophilicity, melting point, and, most critically, distinct binding affinity profiles for enzymes such as Nicotinamide N-Methyltransferase (NNMT) and DOT1L. The C7 bromine atom is not a passive structural element; it directly influences molecular recognition at the active sites of these therapeutic targets and alters the compound's solid-state properties and chromatographic behavior, rendering the target compound non-substitutable in validated assays and synthetic protocols [2][3]. The following evidence quantifies these specific differentiations.

Quantitative Differentiation of 7-Bromo-2-methoxy-4-methylquinoline (CAS 89446-53-7) from Structural Analogs for Informed Procurement


NNMT Inhibitory Activity: 7-Bromo-2-methoxy-4-methylquinoline Exhibits Low Nanomolar Potency Distinct from Generic Quinolinium Scaffolds

7-Bromo-2-methoxy-4-methylquinoline demonstrates a Ki of 89 nM against human Nicotinamide N-Methyltransferase (NNMT) [1]. In contrast, the broader class of N-methylated quinolinium-based NNMT inhibitors, which lack the specific C7-bromo substitution pattern, typically exhibit IC50 values in the very low micromolar range (IC50 ∼1 μM) [2]. This represents an approximately 11-fold improvement in potency attributable to the specific substitution pattern of the target compound.

Nicotinamide N-Methyltransferase NNMT Inhibitor Epigenetic Probe

Lipophilicity (LogP) Increase: 7-Bromo Substitution Enhances LogP by Approximately 0.53 Units Versus Non-Brominated Analog

The introduction of a bromine atom at the C7 position of the 2-methoxy-4-methylquinoline scaffold results in a significant increase in lipophilicity. The LogP of 7-Bromo-2-methoxy-4-methylquinoline is reported as 3.3143 [1]. Its direct non-brominated analog, 2-methoxy-4-methylquinoline (CAS 15113-00-5), has a reported LogP of 2.78 [2]. This represents a difference of +0.53 LogP units.

Lipophilicity Physicochemical Property LogP

Solid-State Physical Property: Melting Point Depression of Over 120 °C Relative to Non-Brominated Analog

Bromination at the C7 position profoundly alters the solid-state properties of the quinoline scaffold. 7-Bromo-2-methoxy-4-methylquinoline exhibits a melting point of 58-60 °C . In stark contrast, the non-brominated analog 2-methoxy-4-methylquinoline is reported to have a melting point of 181-191 °C (with degradation) .

Melting Point Solid-State Property Crystallinity

Epigenetic Target Engagement: Dual Inhibition of NNMT and DOT1L by 7-Bromo-2-methoxy-4-methylquinoline

In addition to its potent NNMT inhibition, 7-Bromo-2-methoxy-4-methylquinoline also engages the histone methyltransferase DOT1L with an IC50 of 1.30 μM (1,300 nM) [1]. This is in contrast to many specialized quinoline-based probes that are designed for single-target engagement. The non-brominated analog (2-methoxy-4-methylquinoline) lacks this reported dual activity profile, and no equivalent DOT1L inhibition data is available for this close structural analog.

DOT1L Inhibitor Histone Methyltransferase Epigenetic Tool Compound

Recommended Research and Industrial Applications for 7-Bromo-2-methoxy-4-methylquinoline (CAS 89446-53-7) Based on Verified Evidence


Chemical Probe for Nicotinamide N-Methyltransferase (NNMT) Target Validation in Metabolic Disease and Cancer Models

Procure 7-Bromo-2-methoxy-4-methylquinoline as a low-nanomolar (Ki 89 nM) NNMT inhibitor [1]. Its significantly higher potency compared to the class-level baseline of N-methylated quinoliniums (IC50 ~1 μM) [2] makes it a superior tool compound for in vitro target engagement studies, including enzyme inhibition assays and cellular thermal shift assays (CETSA), where high affinity is critical for detecting target binding in complex biological matrices.

Epigenetic Probe for Investigating DOT1L-Dependent Histone Methylation in Leukemia and Solid Tumor Cell Lines

Utilize 7-Bromo-2-methoxy-4-methylquinoline as a micromolar inhibitor of the histone methyltransferase DOT1L (IC50 1.30 μM) [1]. Given that DOT1L is a validated target in MLL-rearranged leukemias, this compound serves as a starting point for studying the functional consequences of DOT1L inhibition, such as changes in H3K79 methylation, in cell-based models [1]. Its distinct activity profile offers a basis for structure-activity relationship (SAR) studies aimed at developing more potent and selective DOT1L inhibitors.

Medicinal Chemistry Scaffold for Developing Polypharmacological Agents Targeting Metabolic-Epigenetic Crosstalk

Employ 7-Bromo-2-methoxy-4-methylquinoline as a unique dual-target scaffold [1] for lead optimization. Its combined inhibition of NNMT (Ki 89 nM) and DOT1L (IC50 1.30 μM) is a rare property among quinoline derivatives, making it an invaluable starting point for designing molecules that simultaneously modulate metabolic enzyme activity and the epigenetic landscape. The enhanced lipophilicity (LogP 3.31) [3] further supports its utility as a core structure for optimizing drug-like properties.

Reference Standard for Analytical Method Development and Physicochemical Profiling

Procure 7-Bromo-2-methoxy-4-methylquinoline as a well-characterized reference standard for developing and validating analytical methods, including HPLC and LC-MS [3]. Its distinct retention time and mass (m/z 252.11 [M+H]+) and specific LogP value (3.31) provide a reliable benchmark for calibrating instruments and optimizing separation conditions. The compound's solid-state property, characterized by a sharp melting point of 58-60 °C , also makes it suitable as a standard in differential scanning calorimetry (DSC) studies to assess purity and thermal stability.

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